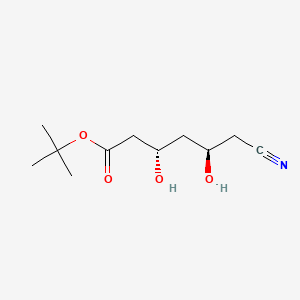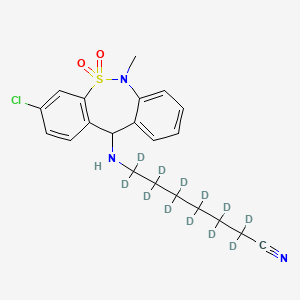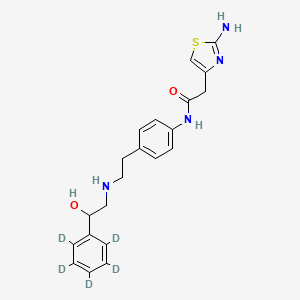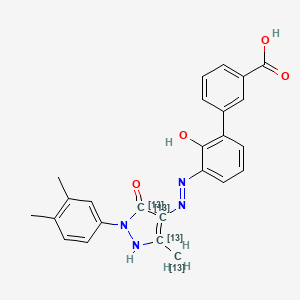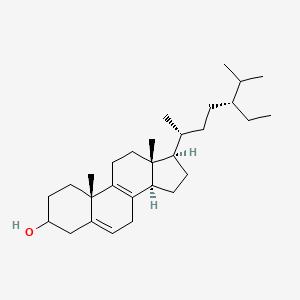
(5,6-Diméthylpyridin-3-yl)méthyl acétate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
5-Acetoxymethyl-2,3-dimethylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Acts as an intermediate in the preparation of Omeprazole metabolites, which are used in the treatment of gastric acid-related disorders.
Industry: Utilized in the production of various chemical products and as a building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetoxymethyl-2,3-dimethylpyridine typically involves the acetylation of 2,3-dimethylpyridine-5-methanol. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetoxymethyl-2,3-dimethylpyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 5-Acetoxymethyl-2,3-dimethylpyridine N-oxide.
Reduction: 5-Hydroxymethyl-2,3-dimethylpyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 5-Acetoxymethyl-2,3-dimethylpyridine is primarily related to its role as an intermediate in the synthesis of other compounds. It does not have a direct mechanism of action but facilitates the formation of active metabolites, such as those of Omeprazole. These metabolites act on proton pumps in the stomach lining to reduce acid production .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dimethyl-3-pyridinemethanol 3-Acetate: Similar in structure but with different functional groups.
5-Acetoxymethyl-2,3-dimethylpyridine N-oxide: An oxidized form of the compound.
2,3-Dimethylpyridine-5-methanol: The precursor in the synthesis of 5-Acetoxymethyl-2,3-dimethylpyridine.
Uniqueness
5-Acetoxymethyl-2,3-dimethylpyridine is unique due to its specific acetoxy functional group, which makes it a valuable intermediate in the synthesis of Omeprazole metabolites. Its structure allows for various chemical modifications, making it versatile in research and industrial applications.
Propriétés
IUPAC Name |
(5,6-dimethylpyridin-3-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-10(5-11-8(7)2)6-13-9(3)12/h4-5H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRBQLHEYBRTGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675511 |
Source


|
| Record name | (5,6-Dimethylpyridin-3-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159976-99-4 |
Source


|
| Record name | (5,6-Dimethylpyridin-3-yl)methyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


